molecular formula C14H19NO3 B246526 4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one

4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one

Cat. No. B246526
M. Wt: 249.3 g/mol
InChI Key: OJBNMYOXGBPZSA-UHFFFAOYSA-N
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Description

4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzoxepin derivatives, which are known for their diverse biological activities.

Mechanism of Action

4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one acts as a selective agonist of alpha7 nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in various neurological processes, including learning and memory, attention, and neuroprotection. Activation of alpha7 nAChRs by 4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one can lead to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which can modulate neuronal activity and improve cognitive function.
Biochemical and Physiological Effects:
4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of inflammation, and the promotion of neurogenesis. It can also improve blood-brain barrier integrity and reduce oxidative stress, which can contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one has several advantages for lab experiments, including its high potency and selectivity for alpha7 nAChRs, as well as its ability to cross the blood-brain barrier. However, its limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on 4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one, including the development of more potent and selective alpha7 nAChR agonists, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify potential side effects and drug interactions.

Synthesis Methods

4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one can be synthesized using various methods, including the reaction of 2-methoxyphenol with dimethylaminomethyl chloride, followed by cyclization with phosgene. Alternatively, it can be synthesized using the condensation of 2-methoxyphenol with N,N-dimethylformamide dimethyl acetal, followed by cyclization with phosgene.

Scientific Research Applications

4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these disorders.

properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C14H19NO3/c1-15(2)9-10-6-7-18-13-8-11(17-3)4-5-12(13)14(10)16/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

OJBNMYOXGBPZSA-UHFFFAOYSA-N

SMILES

CN(C)CC1CCOC2=C(C1=O)C=CC(=C2)OC

Canonical SMILES

CN(C)CC1CCOC2=C(C1=O)C=CC(=C2)OC

Origin of Product

United States

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